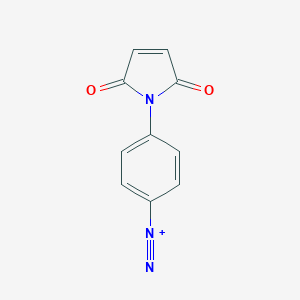
N-(4-Diazophenyl)maleimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Diazophenyl)maleimide (DPM) is a chemical compound that has been widely used in scientific research for the past few decades. It is a potent inhibitor of protein kinase C (PKC) and has been used to study the role of PKC in various biological processes.
作用機序
N-(4-Diazophenyl)maleimide is a potent inhibitor of PKC, which is a family of serine/threonine kinases that play a critical role in signal transduction pathways. PKC is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. N-(4-Diazophenyl)maleimide inhibits PKC by binding to the catalytic domain of the enzyme, thereby preventing its activation.
生化学的および生理学的効果
N-(4-Diazophenyl)maleimide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters, such as dopamine and serotonin, from nerve terminals. N-(4-Diazophenyl)maleimide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. In addition, N-(4-Diazophenyl)maleimide has been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels.
実験室実験の利点と制限
One of the main advantages of using N-(4-Diazophenyl)maleimide in lab experiments is its potency and specificity as a PKC inhibitor. N-(4-Diazophenyl)maleimide has been shown to be effective at inhibiting PKC at low concentrations, which makes it a useful tool for studying the role of PKC in various biological processes. However, one of the limitations of using N-(4-Diazophenyl)maleimide is its potential toxicity. N-(4-Diazophenyl)maleimide has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(4-Diazophenyl)maleimide. One area of research is the development of more potent and selective PKC inhibitors that can be used in a wider range of experiments. Another area of research is the investigation of the role of PKC in various diseases, including cancer, diabetes, and neurodegenerative disorders. Finally, the use of N-(4-Diazophenyl)maleimide in combination with other drugs or therapies may also be an area of future research to improve the efficacy of these treatments.
合成法
The synthesis of N-(4-Diazophenyl)maleimide involves the reaction of 4-nitroaniline with maleic anhydride in the presence of nitric acid and sulfuric acid. The resulting product is then reduced with tin and hydrochloric acid to form N-(4-Diazophenyl)maleimide. The purity of N-(4-Diazophenyl)maleimide can be improved by recrystallization from ethanol.
科学的研究の応用
N-(4-Diazophenyl)maleimide has been used extensively in scientific research to study the role of PKC in various biological processes. It has been used to study the regulation of ion channels, neurotransmitter release, cell proliferation, and apoptosis. N-(4-Diazophenyl)maleimide has also been used to investigate the role of PKC in cancer cell growth and metastasis.
特性
CAS番号 |
104332-69-6 |
|---|---|
製品名 |
N-(4-Diazophenyl)maleimide |
分子式 |
C10H6N3O2+ |
分子量 |
200.17 g/mol |
IUPAC名 |
4-(2,5-dioxopyrrol-1-yl)benzenediazonium |
InChI |
InChI=1S/C10H6N3O2/c11-12-7-1-3-8(4-2-7)13-9(14)5-6-10(13)15/h1-6H/q+1 |
InChIキー |
ZLANMTTYEJHZIE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+]#N)N2C(=O)C=CC2=O |
正規SMILES |
C1=CC(=CC=C1[N+]#N)N2C(=O)C=CC2=O |
その他のCAS番号 |
104332-69-6 |
同義語 |
N-(4-diazophenyl)maleimide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



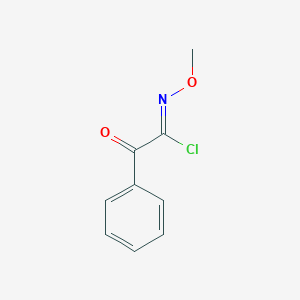
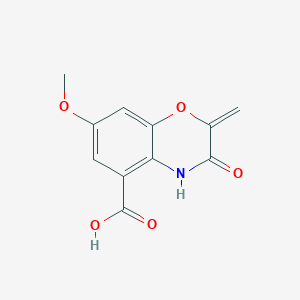
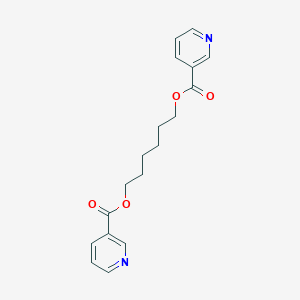
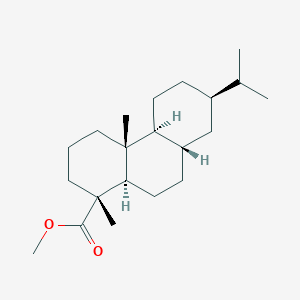
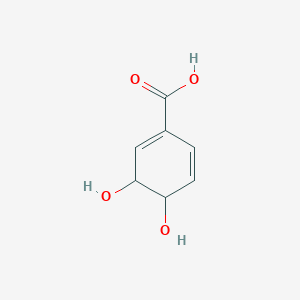
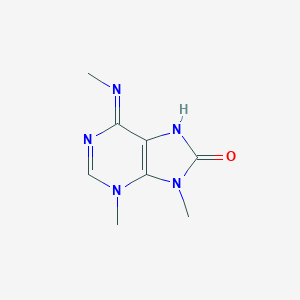
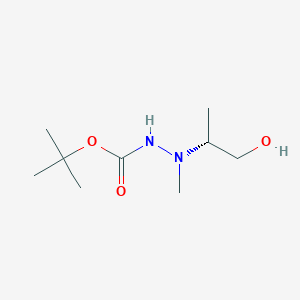
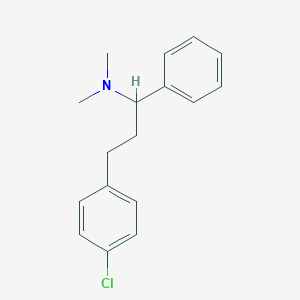
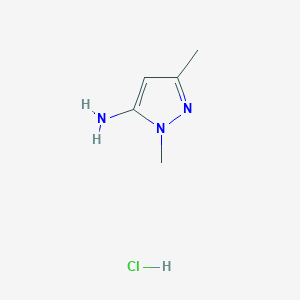
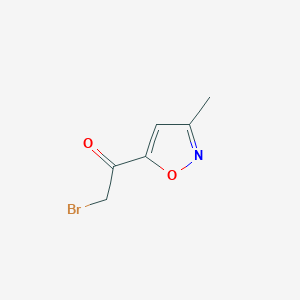
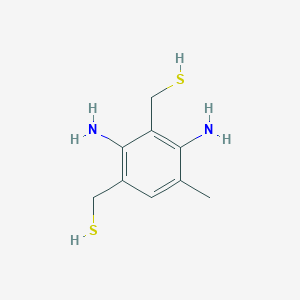
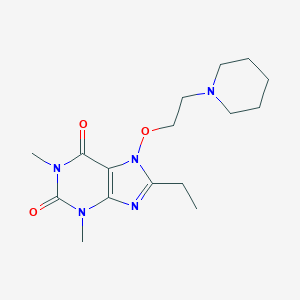
![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)
![Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B34457.png)